molecular formula C23H30O4 B047533 4-Hydroxyphenyl 4-(decyloxy)benzoate CAS No. 124249-85-0

4-Hydroxyphenyl 4-(decyloxy)benzoate

Cat. No.: B047533
CAS No.: 124249-85-0
M. Wt: 370.5 g/mol
InChI Key: YCHRWODBTTZRGA-UHFFFAOYSA-N
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Description

4-Hydroxyphenyl 4-(decyloxy)benzoate is an organic compound with the molecular formula C23H30O4. It is a derivative of benzoic acid and is characterized by the presence of a hydroxyphenyl group and a decyloxy group attached to the benzoate core.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Hydroxyphenyl 4-(decyloxy)benzoate typically involves the esterification of 4-hydroxybenzoic acid with 4-decyloxyphenol. The reaction is catalyzed by an esterification catalyst, such as sulfuric acid or p-toluenesulfonic acid, and is carried out under reflux conditions in an organic solvent like toluene or dichloromethane .

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance yield and efficiency. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, ensures consistent product quality .

Chemical Reactions Analysis

Types of Reactions

4-Hydroxyphenyl 4-(decyloxy)benzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 4-Hydroxyphenyl 4-(decyloxy)benzoate involves its interaction with specific molecular targets. The hydroxyphenyl group can form hydrogen bonds with biological molecules, influencing their activity. The decyloxy group enhances the compound’s lipophilicity, facilitating its incorporation into lipid membranes and improving its bioavailability .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Hydroxyphenyl 4-(decyloxy)benzoate is unique due to the presence of both the hydroxyphenyl and decyloxy groups, which confer distinct properties such as enhanced solubility in organic solvents and potential biological activities. This dual functionality makes it a versatile compound for various applications .

Properties

IUPAC Name

(4-hydroxyphenyl) 4-decoxybenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H30O4/c1-2-3-4-5-6-7-8-9-18-26-21-14-10-19(11-15-21)23(25)27-22-16-12-20(24)13-17-22/h10-17,24H,2-9,18H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCHRWODBTTZRGA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCOC1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H30O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20560737
Record name 4-Hydroxyphenyl 4-(decyloxy)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20560737
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

370.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

124249-85-0
Record name 4-Hydroxyphenyl 4-(decyloxy)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20560737
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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